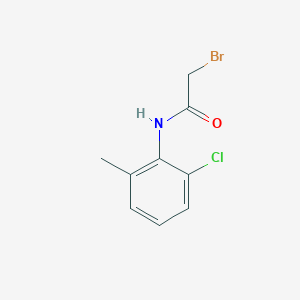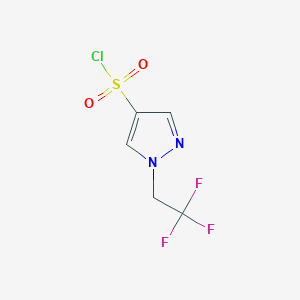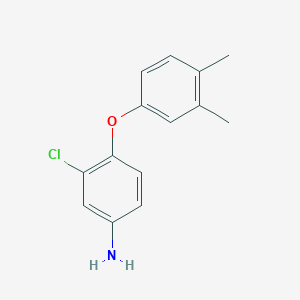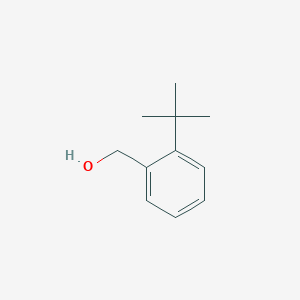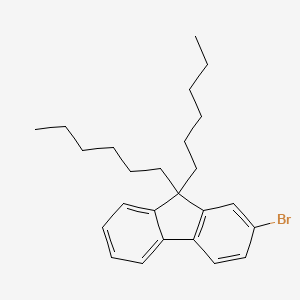
4-氨基-2-丙基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-propylquinoline is a derivative of the 4-aminoquinoline family, which includes compounds that have been extensively studied due to their biological and pharmacological activities. The 4-aminoquinoline core structure is known for its effectiveness in the treatment and prophylaxis of malaria, with chloroquine being one of the most important synthetic chemotherapeutic agents in history . Derivatives of 4-aminoquinolines have been synthesized and tested for various biological activities, including as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes relevant to neurodegenerative diseases , and for their cytotoxic effects on human breast tumor cell lines .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives can be achieved through various methods. One approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines . Another method includes the reaction of N-arylbenzimidoyl chlorides with cyanamide in the presence of TiCl4 to produce 4-amino-2-phenylquinazolines . Additionally, amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been used to synthesize novel 4-amino-2-phenylquinoline derivatives . More innovative synthetic methods involve rhodium(III)-catalyzed annulation and copper-catalyzed synthesis using DMF as a dual synthon .
Molecular Structure Analysis
The molecular structure of 4-aminoquinolines allows for interactions with biological targets. Docking studies have shown that the quinoline group can be positioned within the AChE active site, interacting with the choline binding site, while the substituents on the C(4)-amino group can establish hydrogen bonds or π-interactions with residues of the peripheral anionic site . The structure-activity relationships of these compounds are crucial for their biological effects and potential as therapeutic agents .
Chemical Reactions Analysis
4-Aminoquinoline derivatives can undergo various chemical reactions depending on their substituents. For instance, the solid-phase synthesis of 2,4-diaminoquinazolines involves the sequential condensation of 2-aminobenzonitriles and amines . The cyclization reactions of certain precursors can lead to the formation of complex structures like 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one . These reactions are essential for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives are influenced by their molecular structures. The substituents attached to the quinoline core can affect the compound's lipophilicity, which in turn can influence its biological activity and selectivity towards different enzymes . The basicity of these compounds, as indicated by their dissociation constants, is also an important property that can affect their interaction with biological targets . Understanding these properties is key to the development of new drugs based on the 4-aminoquinoline scaffold.
科学研究应用
抗肿瘤活性
4-氨基喹啉衍生物(包括 4-氨基-2-丙基喹啉)已被合成并评估其抗肿瘤特性。这些化合物对各种癌细胞系(如 HCT-116、A549、DU-145、HepG2 和 LN229)表现出显着的细胞毒性。具体来说,某些衍生物已证明具有有效的细胞毒性,能够降低 VEGF 蛋白表达,表明它们作为抗肿瘤剂的潜力 (Ren 等人,2013).
抗疟疾特性
4-氨基喹啉化合物因其抗疟疾特性而被广泛研究。异喹啉的 N-叔丁基衍生物是一种 4-氨基喹啉衍生物,已在体外对恶性疟原虫和体内啮齿动物疟疾寄生虫表现出优异的活性。这些研究突出了对基于 4-氨基喹啉的抗疟疾药的持续研究,提供了对化学、毒理学、药代动力学和药效学的见解 (O’Neill 等人,2009).
在阿尔茨海默病治疗中的应用
针对阿尔茨海默病 (AD) 治疗的多功能药物的研究探索了 4-氨基-2,3-多亚甲基喹啉的杂化物。这些化合物已被确定为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的有效抑制剂。它们表现出很高的抗氧化活性,并有可能阻止 AChE 诱导的 β-淀粉样蛋白聚集,表明它们在 AD 治疗中的效用 (Makhaeva 等人,2020).
4-氨基喹啉药物的电化学传感器
4-氨基喹啉药物,包括羟氯喹和氯喹,一直是研究的主题,重点是使用电化学传感器测定它们在生物和环境样品中的含量。由于这些药物对视网膜和视网膜色素上皮的潜在毒副作用,这项研究对于监测这些药物的含量非常重要 (Matrouf 等人,2022).
抗癌特性
合成各种 4-氨基喹啉衍生物的目的是评估它们作为抗癌剂的潜力。这些化合物已针对人乳腺癌细胞系进行了测试,与氯喹和阿莫地喹等既定药物相比,一些化合物表现出有效的抑制作用 (Zhang 等人,2007).
抗菌潜力
N'-(烷亚基)-2-丙基喹啉-4-碳酰肼衍生物的合成因其抗菌特性而被探索。这些新型化合物表现出显着的抗菌活性,突出了喹啉基序在对抗耐药细菌感染中的治疗潜力 (Bello 等人,2017).
安全和危害
属性
IUPAC Name |
2-propylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARCVIPBFNMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598014 |
Source


|
| Record name | 2-Propylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57165-80-7 |
Source


|
| Record name | 2-Propylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57165-80-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

